Molecular Identity and Purity for C21H15F4N3O3S (Enzalutamide Impurity 8)
Enzalutamide Impurity 8 (C21H15F4N3O3S) is chemically defined as methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate, with a molecular weight of 465.42 g/mol . In contrast, the parent drug enzalutamide has a molecular weight of 464.44 g/mol (C21H16F4N4O2S), and the active metabolite N-desmethyl enzalutamide weighs 450.41 g/mol (C20H14F4N4O2S) [1]. This impurity is supplied as a reference standard with a certified purity of ≥98.0% (HPLC) and is accompanied by a comprehensive Certificate of Analysis (COA) including HPLC, NMR, and MS data, ensuring traceability for regulatory submissions .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 465.42 g/mol |
| Comparator Or Baseline | Enzalutamide: 464.44 g/mol; N-desmethyl enzalutamide: 450.41 g/mol |
| Quantified Difference | +1.0 g/mol vs enzalutamide; +15.0 g/mol vs N-desmethyl enzalutamide |
| Conditions | Calculated from molecular formula |
Why This Matters
The unique molecular weight and structural identity ensure that this impurity reference standard is specifically required for accurate identification and quantification of Enzalutamide Impurity 8 in API batches, preventing misidentification with other impurities or the parent drug.
- [1] PubChem. Enzalutamide. Compound Summary. (https://pubchem.ncbi.nlm.nih.gov/compound/15951529) View Source
